molecular formula C8H9F3N2O B1527552 [6-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanamine CAS No. 1250054-65-9

[6-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanamine

Cat. No.: B1527552
CAS No.: 1250054-65-9
M. Wt: 206.16 g/mol
InChI Key: FEKKEZOYDREICU-UHFFFAOYSA-N
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Description

[6-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanamine ( 1250054-65-9) is a chemical compound with the molecular formula C 8 H 9 F 3 N 2 O and a molecular weight of 206.17 g/mol . This pyridine derivative is characterized by a methanamine group and a 2,2,2-trifluoroethoxy substituent on the pyridine ring, a feature often associated with altered electronic properties, metabolic stability, and lipophilicity in research molecules. As a specialized building block , this compound is of significant interest in medicinal chemistry and drug discovery research. The structure serves as a versatile intermediate for the synthesis of more complex molecules. Researchers can utilize the primary amine functional group for amide bond formation or nucleophilic substitution reactions, while the pyridine core can act as a coordinating ligand or a hydrogen bond acceptor. The incorporation of the trifluoroethoxy group is a common strategy in lead optimization to fine-tune the physicochemical properties of a candidate compound . Handling of this material requires careful attention to safety. It is classified with the signal word "Danger" and carries hazard statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Recommended precautionary measures include wearing protective gloves and eye protection, using only in a well-ventilated area, and following proper hygiene practices . For safe storage, the product should be kept in a dark place under an inert atmosphere at 2-8°C . Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. The information provided is for reference and research guidance.

Properties

IUPAC Name

[6-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O/c9-8(10,11)5-14-7-3-1-2-6(4-12)13-7/h1-3H,4-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKKEZOYDREICU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)OCC(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250054-65-9
Record name [6-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanamine
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Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds through:

  • Formation of the trifluoroethoxy-substituted pyridine intermediate.
  • Introduction of the methanamine group at the 2-position of the pyridine ring.

Reactions are often conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), under controlled temperature conditions to optimize yields.

Formation of the 6-(2,2,2-Trifluoroethoxy)pyridine Intermediate

The key step is the nucleophilic substitution to install the 2,2,2-trifluoroethoxy group on the pyridine ring. This is commonly achieved by reacting a suitable halogenated pyridine precursor with 2,2,2-trifluoroethanol in the presence of a base.

Typical Procedure:

Reagents & Conditions Description
2-(chloromethyl)-3-methyl-4-pyridine hydrochloride Starting halogenated pyridine precursor
2,2,2-Trifluoroethanol Nucleophile source of trifluoroethoxy group
Potassium carbonate (K2CO3) Base to generate potassium salt of trifluoroethanol
Solvent: DMF Polar aprotic solvent facilitating nucleophilic substitution
Temperature: 50–95 °C Reaction temperature optimized between 50 and 95 °C
Reaction time: 4–6 hours Duration sufficient for completion

Mechanism: The base deprotonates 2,2,2-trifluoroethanol forming the trifluoroethoxide anion, which then displaces the chlorine atom on the pyridine ring via nucleophilic aromatic substitution.

Representative Example:

  • Potassium carbonate and 2,2,2-trifluoroethanol are combined in DMF at below 20 °C to form potassium trifluoroethoxide.
  • The halogenated pyridine is added, and the mixture is heated to 85–95 °C for 4–6 hours.
  • After completion, inorganic salts are filtered off, and the product is isolated with high yield (~97%).

Introduction of the Methanamine Group at Pyridin-2-yl Position

The methanamine group is introduced typically via reduction of an intermediate aldehyde or oxime derivative at the 2-position of the trifluoroethoxy-substituted pyridine.

Stepwise Approach:

Step Reagents & Conditions Outcome
3.1 Synthesis of Pyridin-2-yl Aldehyde Intermediate Reaction of trifluoroethoxy pyridine with appropriate benzaldehyde derivatives in presence of K2CO3 and DMF at 80 °C overnight Formation of aldehyde intermediate with trifluoroethoxy substitution
3.2 Conversion to Oxime Treatment with hydroxylamine hydrochloride and sodium bicarbonate Formation of oxime derivative
3.3 Reduction to Methanamine Addition of aqueous NaOH (5 mol/L) to oxime solution Reduction of oxime to methanamine group

This sequence allows selective functional group transformation while maintaining the trifluoroethoxy substituent intact.

Representative Data Table of Key Reaction Parameters and Yields

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Trifluoroethoxy substitution 2-(chloromethyl)-3-methyl-4-pyridine hydrochloride, K2CO3, 2,2,2-trifluoroethanol, DMF 85–95 4–6 hours 97 High purity, isolated by filtration
Aldehyde formation Vanillin, K2CO3, DMF 80 Overnight 97 Monitored by TLC
Oxime formation Hydroxylamine hydrochloride, NaHCO3 Room temp Several hours Not specified Conversion to oxime intermediate
Oxime reduction to amine NaOH aqueous solution (5 mol/L) Room temp Not specified Not specified Conversion to methanamine

Additional Technical Notes

  • The use of strong bases like potassium carbonate is crucial for generating the trifluoroethoxide nucleophile.
  • Aprotic solvents such as DMF provide an optimal medium for nucleophilic aromatic substitution and subsequent transformations.
  • Reaction monitoring by thin-layer chromatography (TLC) and mass spectrometry (ESI-MS) is standard to ensure completion and purity.
  • Purification often involves filtration of inorganic salts followed by recrystallization or chromatographic techniques.

Research Findings and Optimization Insights

  • High yields (up to 97%) have been reported for the trifluoroethoxy substitution step, indicating efficient nucleophilic aromatic substitution under the described conditions.
  • The multi-step synthesis involving aldehyde and oxime intermediates allows selective functionalization without compromising the trifluoroethoxy group.
  • The trifluoroethoxy group enhances the compound's lipophilicity and stability, making the synthetic route valuable for producing biologically active derivatives.
  • Continuous flow reactors have been suggested in industrial contexts to improve scalability and reproducibility, though detailed protocols for this compound are limited.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Yield (%) Comments
Trifluoroethoxy group installation 2-(chloromethyl)-pyridine, K2CO3, 2,2,2-trifluoroethanol, DMF, 85–95 °C ~97 Efficient nucleophilic substitution
Aldehyde intermediate synthesis Vanillin, K2CO3, DMF, 80 °C overnight ~97 Precursor for amine group
Oxime formation Hydroxylamine hydrochloride, NaHCO3, RT Not specified Intermediate for reduction
Oxime reduction to methanamine NaOH aqueous solution, RT Not specified Final step to amine

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, [6-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanamine is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound may be used to study the effects of trifluoroethoxy and methanamine groups on biological systems. It can serve as a model compound for investigating the interactions of similar structures with biological targets .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure may be modified to develop new drugs with improved efficacy and safety profiles .

Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for applications in various industries, including pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of [6-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanamine involves its interaction with specific molecular targets. The trifluoroethoxy group may enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methanamine group can interact with various receptors or enzymes, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Heterocyclic Variants

a. [6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine hydrochloride

  • Structure : Trifluoroethoxy group at the 6-position of pyridine, with the methanamine substituent at the 3-position.
  • Properties: Molecular weight 207.16 (excluding HCl).
  • Application : Used in kinase inhibitor synthesis due to its ability to form hydrogen bonds via the amine group .

b. (6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl)methanamine

  • Structure : Pyridazine core replaces pyridine, with trifluoroethoxy and methanamine groups at the 6- and 3-positions, respectively.
  • Properties : Molecular weight 207.15. The pyridazine ring increases polarity and hydrogen-bonding capacity, which may enhance solubility but reduce membrane permeability .
  • Application : Investigated in antiviral research due to pyridazine’s affinity for viral proteases .

c. [6-(2-Phenoxyethoxy)pyridin-3-yl]methanamine

  • Structure: Phenoxyethoxy group replaces trifluoroethoxy, with methanamine at the 3-position.
  • Properties: Molecular weight 244.27.
  • Application : Explored in CNS drug development for its blood-brain barrier penetration capabilities .

Pharmacologically Relevant Derivatives

a. Lansoprazole-Related Compounds

  • Structure : Trifluoroethoxy-pyridine moieties are key in PPIs like lansoprazole, but with sulfinyl or sulfonyl linkages instead of methanamine .

b. Anticancer Derivatives

  • Example : N-(3-methoxy-4-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)benzyl)-1-methylpiperidin-4-amine (–3).
  • Role: The trifluoroethoxy-pyridine scaffold enhances cytotoxicity against cancer cell lines, with IC₅₀ values in the nanomolar range .
Table 1: Key Properties of Selected Analogs
Compound Name Molecular Weight Substituent Position Key Functional Group Application Reference
[6-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanamine ~207 (estimated) 2-position Trifluoroethoxy Anticancer intermediates
[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine HCl 207.16 + HCl 3-position Trifluoroethoxy Kinase inhibitors
Lansoprazole Sulphone (Imp. B) 369.36 2-position Sulfonyl PPI metabolite
[6-(2-Phenoxyethoxy)pyridin-3-yl]methanamine 244.29 3-position Phenoxyethoxy CNS drug candidates

Biological Activity

[6-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanamine is a pyridine derivative characterized by a trifluoroethoxy group and a methanamine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and parasitology. The trifluoroethoxy group enhances lipophilicity, facilitating better membrane penetration and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₉F₃N₂O, with a molecular weight of 206.16 g/mol. The structural characteristics include:

  • Pyridine Ring : A six-membered aromatic ring containing nitrogen.
  • Trifluoroethoxy Group : Provides electron-withdrawing properties and increases lipophilicity.
  • Methanamine Group : Capable of forming hydrogen bonds with proteins.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
  • Receptor Binding : It can interact with various receptors, modulating signaling pathways within cells.
  • Cell Membrane Penetration : Enhanced lipophilicity allows effective penetration through biological membranes.

Antiparasitic Properties

Recent studies have indicated that this compound exhibits potential antiparasitic activity against malaria. It is hypothesized that the compound interferes with the mitochondrial electron transport chain of the malaria parasite, which is vital for its energy production.

Anticancer Activity

Research has also explored the compound's anticancer properties. Preliminary findings suggest that it can induce apoptosis (programmed cell death) in various cancer cell lines. This effect may be linked to its ability to modulate signaling pathways associated with cell survival and proliferation.

Case Studies

  • Antiparasitic Research :
    • A study investigated the effects of this compound on Plasmodium falciparum. Results indicated significant inhibition of parasite growth at certain concentrations, suggesting its potential as a lead compound for antimalarial drug development.
  • Cancer Cell Line Studies :
    • In vitro experiments demonstrated that treatment with this compound resulted in increased apoptosis rates in breast cancer cell lines. The mechanism was attributed to the activation of caspase pathways.

Data Tables

PropertyValue
Molecular FormulaC₈H₉F₃N₂O
Molecular Weight206.16 g/mol
LipophilicityEnhanced due to trifluoroethoxy group
Biological ActivityAntiparasitic and anticancer
Biological ActivityMechanismReference
AntiparasiticMitochondrial interferenceOngoing research
AnticancerInduces apoptosisPreliminary findings

Q & A

Q. What bioisosteric replacements for the trifluoroethoxy group preserve activity while improving solubility?

  • Methodional Answer : Test replacements via SAR studies:
  • Sulfone (–SO₂CH₃) : Maintains electron-withdrawing effects with higher polarity.
  • Cyclopropyloxy (–Oc-C3H5) : Balances lipophilicity and metabolic stability.
  • Tetrazole : Enhances aqueous solubility (logD reduction by ~1.0) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[6-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanamine
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[6-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanamine

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